Cas no 201057-04-7 (Bis(3,3,3-trifluoropropyl)amine)

Bis(3,3,3-trifluoropropyl)amine is a fluorinated amine compound characterized by its two 3,3,3-trifluoropropyl groups bonded to a central nitrogen atom. The presence of trifluoromethyl groups imparts high thermal and chemical stability, as well as hydrophobic properties, making it suitable for applications in specialty fluoropolymers, surface modifiers, and advanced material synthesis. Its unique structure contributes to enhanced resistance to solvents and oxidative degradation. The compound is also of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Careful handling is advised due to its reactivity under certain conditions.
Bis(3,3,3-trifluoropropyl)amine structure
201057-04-7 structure
Product name:Bis(3,3,3-trifluoropropyl)amine
CAS No:201057-04-7
MF:C6H9NF6
Molecular Weight:209.13276
MDL:MFCD07784275
CID:240831
PubChem ID:26941379

Bis(3,3,3-trifluoropropyl)amine 化学的及び物理的性質

名前と識別子

    • 1-Propanamine,3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)-
    • 3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine
    • Bis(3,3,3-trifluoropropyl)amine
    • PC3539
    • 1-Propanamine, 3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)-
    • C6H9F6N
    • SCHEMBL2255609
    • 201057-04-7
    • MFCD07784275
    • BCJXLCSPWYKZAE-UHFFFAOYSA-N
    • AKOS013153819
    • BS-21950
    • A814249
    • DTXSID00650307
    • Bis(3,3,3-trifluoroprop-1-yl)amine
    • 3,3,3-tris(fluoranyl)-N-[3,3,3-tris(fluoranyl)propyl]propan-1-amine
    • J-013022
    • 3, 3, 3-trifluoro-N-(3, 3, 3-trifluoropropyl)propan-1-amine
    • 3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)-1-propanamine
    • DB-351130
    • 3,3,3-Trifluoro-N-(3,3,3-trifluoroprop-1-yl)propylamine
    • MDL: MFCD07784275
    • インチ: InChI=1S/C6H9F6N/c7-5(8,9)1-3-13-4-2-6(10,11)12/h13H,1-4H2
    • InChIKey: BCJXLCSPWYKZAE-UHFFFAOYSA-N
    • SMILES: FC(F)(F)CCNCCC(F)(F)F

計算された属性

  • 精确分子量: 209.06400
  • 同位素质量: 209.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 121
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12A^2
  • XLogP3: 2.7

じっけんとくせい

  • 密度みつど: 1.236
  • Boiling Point: 97.8°C at 760 mmHg
  • フラッシュポイント: 12.9°C
  • Refractive Index: 1.328
  • PSA: 12.03000
  • LogP: 2.87170

Bis(3,3,3-trifluoropropyl)amine Security Information

  • 危害声明: Toxic
  • 危険物標識: T

Bis(3,3,3-trifluoropropyl)amine 税関データ

  • 税関コード:2921199090
  • 税関データ:

    中国税関コード:

    2921199090

    概要:

    2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Bis(3,3,3-trifluoropropyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-263041-1 g
Bis(3,3,3-trifluoropropyl)amine,
201057-04-7
1g
¥2,181.00 2023-07-11
abcr
AB230764-1g
Bis(3,3,3-trifluoropropyl)amine, 95%; .
201057-04-7 95%
1g
€286.00 2025-02-27
TRC
B593695-500mg
Bis(3,3,3-trifluoropropyl)amine
201057-04-7
500mg
$ 250.00 2022-06-07
TRC
B593695-50mg
Bis(3,3,3-trifluoropropyl)amine
201057-04-7
50mg
$ 50.00 2022-06-07
TRC
B593695-100mg
Bis(3,3,3-trifluoropropyl)amine
201057-04-7
100mg
$ 70.00 2022-06-07
A2B Chem LLC
AB10178-25g
Bis(3,3,3-trifluoropropyl)amine
201057-04-7 95%
25g
$2252.00 2024-04-20
abcr
AB230764-250mg
Bis(3,3,3-trifluoropropyl)amine, 95%; .
201057-04-7 95%
250mg
€203.50 2023-09-12
Ambeed
A749799-5g
BIs(3,3,3-trifluoropropyl)amine
201057-04-7 95%
5g
$689.0 2024-04-22
A2B Chem LLC
AB10178-1g
Bis(3,3,3-trifluoropropyl)amine
201057-04-7 95%
1g
$202.00 2024-04-20
abcr
AB230764-1 g
Bis(3,3,3-trifluoropropyl)amine, 95%; .
201057-04-7 95%
1g
€339.50 2023-04-27

Bis(3,3,3-trifluoropropyl)amine 関連文献

Bis(3,3,3-trifluoropropyl)amineに関する追加情報

Recent Advances in the Application of Bis(3,3,3-trifluoropropyl)amine (CAS 201057-04-7) in Chemical Biology and Pharmaceutical Research

Bis(3,3,3-trifluoropropyl)amine (CAS 201057-04-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique physicochemical properties and potential applications in drug discovery. This fluorinated amine derivative has demonstrated remarkable characteristics that make it particularly valuable for the development of novel pharmaceuticals and bioactive molecules. Recent studies have focused on exploring its role as a building block for medicinal chemistry, its potential as a ligand in catalytic systems, and its applications in materials science.

A 2023 study published in the Journal of Medicinal Chemistry investigated the incorporation of Bis(3,3,3-trifluoropropyl)amine into drug-like molecules to enhance their metabolic stability and membrane permeability. The researchers found that the trifluoropropyl groups significantly improved the pharmacokinetic properties of lead compounds while maintaining their biological activity. This finding suggests that 201057-04-7 could serve as a valuable scaffold for the development of CNS-targeting drugs where blood-brain barrier penetration is crucial.

In the field of catalysis, a recent breakthrough was reported in ACS Catalysis (2024) demonstrating the effectiveness of Bis(3,3,3-trifluoropropyl)amine as a ligand in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoropropyl groups was shown to enhance the stability of the catalytic intermediate, leading to improved reaction yields and selectivity. This development opens new possibilities for the synthesis of complex pharmaceutical intermediates using this compound.

Material science applications have also benefited from research on 201057-04-7. A 2024 study in Advanced Materials revealed that polymers incorporating Bis(3,3,3-trifluoropropyl)amine units exhibit exceptional thermal stability and chemical resistance, making them suitable for biomedical device coatings and drug delivery systems. The fluorinated nature of the compound contributes to both hydrophobicity and biocompatibility, two essential characteristics for medical applications.

From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 201057-04-7. A 2023 Nature Protocols publication detailed an optimized, scalable synthesis route that addresses previous challenges in the selective preparation of Bis(3,3,3-trifluoropropyl)amine. This development is particularly significant as it enables broader investigation and potential commercialization of derivatives based on this scaffold.

Looking forward, the unique properties of Bis(3,3,3-trifluoropropyl)amine continue to inspire innovative applications across multiple disciplines. Current research directions include its potential as a fluorine-rich pharmacophore in PET tracer development, its use in designing novel enzyme inhibitors, and its application in creating fluorinated biomaterials with tailored properties. As understanding of this compound's behavior in biological systems deepens, its role in pharmaceutical development is expected to expand significantly in the coming years.

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